(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

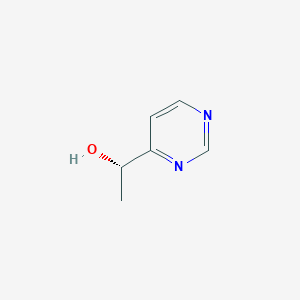

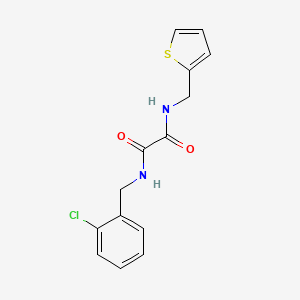

“(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol” is a chemical compound with the CAS Number: 2303549-25-7 . It has a molecular weight of 171.24 and its IUPAC name is (1S,2S)-1-methyl-2-morpholinocyclobutan-1-ol . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for “(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol” is 1S/C9H17NO2/c1-9(11)3-2-8(9)10-4-6-12-7-5-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

“(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol” is an oil . It has a molecular weight of 171.24 .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Molecular Structure

One study focuses on the synthesis and crystalline structure of oxime derivatives, including morpholin groups, which are relevant to the compound . The research highlights the crystallography of compounds containing cyclobutane rings and morpholin groups, providing insights into their structural characteristics and potential applications in synthetic chemistry (Dinçer et al., 2005).

Antisense Oligonucleotides and Gene Function

A comprehensive review on the state of the art in therapeutic oligonucleotides elucidates the role of various modifications, including morpholino oligomers, in enhancing the biological activity of antisense oligonucleotides. These modifications are crucial for achieving effective gene silencing in therapeutic applications, showcasing the relevance of morpholino compounds in genetic research and drug development (Smith & Zain, 2019).

Drug Development and Molecular Interactions

Another study details the synthesis of a morpholine derivative aimed at producing potent antimicrobials, indicating the utility of such compounds in developing new therapeutic agents (Kumar et al., 2007). This highlights the potential of (1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol derivatives in contributing to the synthesis of novel drugs.

Biological Studies and Mechanisms

Research on morpholino oligonucleotides, which share a functional group with the compound , discusses their application in inhibiting gene function. Morpholinos are particularly noted for their specificity and efficacy in gene knockdown experiments across various model organisms, underscoring their importance in developmental biology and genetic studies (Heasman, 2002).

Photomodulation of Gene Expression

A novel approach to regulating gene expression using caged circular morpholino oligomers is documented, demonstrating the versatility of morpholino derivatives in precise genetic manipulations. This technique allows for spatiotemporal control over gene knockdown, providing a powerful tool for studying gene function in developmental processes (Wang et al., 2012).

Eigenschaften

IUPAC Name |

(1S,2S)-1-methyl-2-morpholin-4-ylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(11)3-2-8(9)10-4-6-12-7-5-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYTWGJVKJFERP-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1N2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]1N2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2820011.png)

![{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine](/img/structure/B2820014.png)

![4-(diethylsulfamoyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2820015.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2820017.png)

![5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one](/img/structure/B2820018.png)

![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2820019.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2820020.png)